REACTION_CXSMILES
|
Cl.C([N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:15]#[N:16])[CH:13]=2)[C:8]([C:17]([OH:19])=[O:18])=[C:7]1[C:20]([C:23]1[CH:28]=[CH:27][C:26]([CH2:29][CH3:30])=[C:25]([N:31]2[CH2:36][CH2:35][CH:34]([N:37]3[CH2:42][CH2:41][O:40][CH2:39][CH2:38]3)[CH2:33][CH2:32]2)[CH:24]=1)([CH3:22])[CH3:21])(C)(C)C.C[Si](Cl)(C)C.[OH-].[Na+].OP([O-])([O-])=O.[K+].[K+]>CC(C)=O>[C:15]([C:12]1[CH:13]=[C:14]2[C:9]([C:8]([C:17]([OH:19])=[O:18])=[C:7]([C:20]([C:23]3[CH:28]=[CH:27][C:26]([CH2:29][CH3:30])=[C:25]([N:31]4[CH2:32][CH2:33][CH:34]([N:37]5[CH2:38][CH2:39][O:40][CH2:41][CH2:42]5)[CH2:35][CH2:36]4)[CH:24]=3)([CH3:22])[CH3:21])[NH:6]2)=[CH:10][CH:11]=1)#[N:16] |f:0.1,3.4,5.6.7|
|
Name
|
Tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid hydrochloric acid salt
|
Quantity
|
1400 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)(C)N1C(=C(C2=CC=C(C=C12)C#N)C(=O)O)C(C)(C)C1=CC(=C(C=C1)CC)N1CCC(CC1)N1CCOCC1
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Name
|
|
Quantity
|
554 mL
|
Type
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reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 hrs
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
was added
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Type
|
FILTRATION
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Details
|
The precipitated solid was filtered
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Type
|
CUSTOM
|
Details
|
collected
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Type
|
WASH
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Details
|
washed twice with a mixture solution of water
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Type
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DRY_WITH_MATERIAL
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Details
|
acetone (=1:1, 2.8 L), and dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C2C(=C(NC2=C1)C(C)(C)C1=CC(=C(C=C1)CC)N1CCC(CC1)N1CCOCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1061 g | |
YIELD: PERCENTYIELD | 96.6% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |